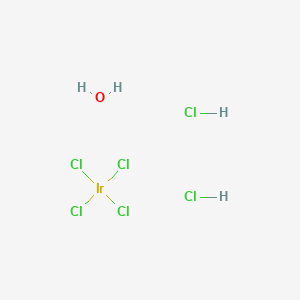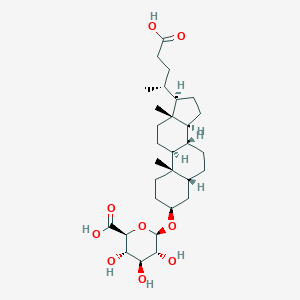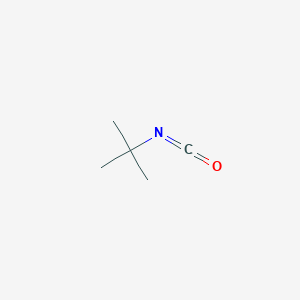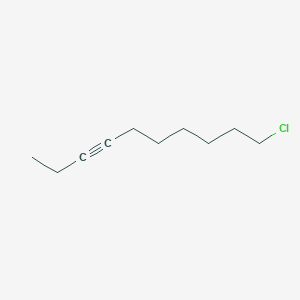
Tetrachloroiridium;hydrate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorinated compounds, as described in the first paper, involves the dihydroxylation and diimide reduction of dimethoxychlorin to produce stable mixed-functionality bacteriochlorins . The second paper outlines a convenient method to synthesize anhydrous thorium tetrachloride complexes from commercially available reagents under mild conditions . These methods highlight the importance of controlled reactions and the use of specific reagents to achieve the desired chlorinated products.
Molecular Structure Analysis
The first paper provides the first X-ray structural characterization of meso-tetraarylporphyrin-derived beta-tetraolbacteriochlorins, assigning the relative stereochemistry of their isomers . This level of structural analysis is crucial for understanding the molecular geometry and electronic configuration of chlorinated compounds, which can be inferred to be similarly important for the analysis of "Tetrachloroiridium;hydrate;dihydrochloride".
Chemical Reactions Analysis
Chemical reactions involving chlorinated compounds, as mentioned in the first paper, include acid-induced dehydration/demethoxylation of bacteriochlorins to yield chlorins . These reactions demonstrate the reactivity of chlorinated compounds and their potential to undergo transformation under acidic conditions, which could be applicable when considering the reactivity of "Tetrachloroiridium;hydrate;dihydrochloride".
Physical and Chemical Properties Analysis
The photophysical properties of the chlorinated compounds, such as UV-vis absorption and fluorescence emission, are contrasted in the first paper, highlighting the electronic effects of diol substitution and conformational modulation . The second paper does not provide specific physical or chemical properties but indicates that the synthesized thorium tetrachloride complexes are excellent precursors for further chemical synthesis . These insights into the properties of chlorinated compounds can be used to infer the potential properties of "Tetrachloroiridium;hydrate;dihydrochloride".
Wissenschaftliche Forschungsanwendungen
Gas Hydrate Research and Environmental Applications Tetrachloroiridium hydrate dihydrochloride is closely related to the study of gas hydrates, especially tetrahydrofuran (THF) hydrates. These hydrates are used as analogues for natural gas hydrates in experimental research, providing insights into the mechanical properties of natural gas hydrates. This is crucial for understanding the role of gas hydrates in environmental science, particularly in carbon capture and storage technologies (Vlasic, Servio, & Rey, 2019).
Energy Storage and Thermal Energy Applications Research has explored the use of hydrate-based systems, like those involving THF, for thermal energy storage (TES). These studies focus on the thermodynamic properties and energy densities of such systems, highlighting their potential for efficient and cost-effective energy storage solutions (Kiyabu, Lowe, Ahmed, & Siegel, 2018).
Chemical and Material Sciences The study of tetrachloroiridium hydrate dihydrochloride relates to the synthesis and analysis of various compounds in chemical research. This includes investigating the properties of different hydrates and their potential applications in material science, such as in the development of new materials for industrial processes (Hassan, Hussein, & Ouda, 2016).
Spectroscopy and Molecular Imaging The compound's relevance extends to spectroscopy and imaging studies, particularly in observing the formation and dissociation of hydrates. Such research is crucial for understanding molecular-level interactions and behaviors, contributing to advancements in spectroscopy techniques (Schwenk, Katzir, & Mizaikoff, 2017).
Environmental Monitoring and Analysis Investigations into tetrachloroiridium hydrate dihydrochloride have implications for environmental monitoring. Studies on hydrates and their properties aid in understanding environmental phenomena, such as the behavior of natural gas hydrates in various ecosystems (Tulk, Ripmeester, & Klug, 2000).
Eigenschaften
IUPAC Name |
tetrachloroiridium;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVQBPXDKJKDME-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl.Cl.Cl[Ir](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H4IrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583434 |
Source


|
| Record name | Tetrachloroiridium--hydrogen chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachloroiridium;hydrate;dihydrochloride | |
CAS RN |
110802-84-1 |
Source


|
| Record name | Tetrachloroiridium--hydrogen chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B108105.png)